TI17

TRIP13 inhibitor Synergy ccRCC

TI17 (CAS 1005178-02-8) is a selective small-molecule inhibitor of TRIP13, an AAA+ ATPase implicated in DSB repair and mitotic checkpoint regulation. Unlike class-level TRIP13 inhibitors, TI17 engages the target via a distinct hydrophobic interaction with VAL-140, enabling synergistic dual-site inhibition when combined with ARG-389-binding inhibitors such as DCZ0415. • Unique binding mode: Hydrophobic interaction with VAL-140; structurally distinct from DCZ0415/DCZ5417/DCZ5418 scaffolds • In vivo validated: Abrogates tumor growth without apparent side effects in MM xenograft models; formulation protocol: 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O • Increases γ-H2AX and activates ATM-Chk2 pathway in MM cells Supplied with analytical documentation. Research-use only; standard international B2B shipping available.

Molecular Formula C23H22N2O3
Molecular Weight 374.4 g/mol
Cat. No. B337695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTI17
Molecular FormulaC23H22N2O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1C2C1C3C=CC2C(C3C(=O)O)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5
InChIInChI=1S/C23H22N2O3/c26-22(20-16-5-6-17(19-12-18(16)19)21(20)23(27)28)25-15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2,(H,25,26)(H,27,28)
InChIKeyFTGODPNMSWLLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TI17 TRIP13 Inhibitor for Multiple Myeloma Research


TI17 (CAS 1005178-02-8) is a small-molecule inhibitor of thyroid hormone receptor-interacting protein 13 (TRIP13), an AAA+ ATPase involved in double-strand break (DSB) repair and mitotic checkpoint regulation [1]. Identified through a parallel compound-centric screening approach, TI17 is primarily investigated for its anti-multiple myeloma (anti-MM) activity [2]. Unlike broad-spectrum chemotherapeutics, TI17 specifically targets the oncogenic protein TRIP13, which is overexpressed in various cancers and associated with myeloma progression, disease relapse, and poor prognosis [1]. TI17 represents one of only a handful of reported small-molecule TRIP13 inhibitors, a class that also includes DCZ0415, DCZ5417, and DCZ5418, and offers a distinct chemical scaffold for probing TRIP13-dependent oncogenic mechanisms [3].

TRIP13 ATPase inhibition for DNA damage response studies
Multiple myeloma cell model research, DSB repair pathway
Distinct chemical scaffold among reported TRIP13 inhibitors

TI17 Substitution Requires Quantitative Validation


Although TI17 shares a molecular target with other TRIP13 inhibitors like DCZ0415, DCZ5417, and DCZ5418, they are not interchangeable surrogates [1]. These compounds possess distinct chemical structures that dictate unique binding modes, as evidenced by molecular docking studies: DCZ0415 forms a hydrogen bond with ARG-389, while TI17 engages TRIP13 through a hydrophobic interaction with VAL-140 [2]. This structural divergence translates into differential effects on downstream pathways, differential selectivity profiles, and the potential for synergistic, rather than merely additive, anti-tumor activity when combined [2], [3]. Selecting a TRIP13 inhibitor for a research program therefore requires specific activity and selectivity data, not just class-level assumptions.

Binding mode divergence (VAL-140 vs ARG-389) may lead to non-overlapping activity profiles among TRIP13 inhibitors.
Synergistic effect reported with DCZ0415 suggests distinct target engagement; single-agent substitution may not replicate combination outcomes.
Activity and selectivity data are inhibitor-specific; class-level assumptions may not transfer across different chemical scaffolds.

TI17 Differentiation from TRIP13 Analogs


Synergy with DCZ0415 in ccRCC

Combining TI17 with DCZ0415 produces a synergistic inhibitory effect on clear cell renal cell carcinoma (ccRCC) cells, an effect that cannot be achieved with either agent alone at the same concentration [1]. This synergy is underpinned by their complementary binding modes: DCZ0415 forms a hydrogen bond with TRIP13 residue ARG-389, whereas TI17 interacts hydrophobically with VAL-140, enabling dual-site inhibition [1].

Synergy with DCZ0415
Head-to-head
TI17 + DCZ0415: Synergistic inhibition in ccRCC cells Single agents: No effect at equivalent dose
Supports dual-site TRIP13 inhibition research in ccRCC models
Combination index not reported; qualitative synergy observed
TRIP13 inhibitor Synergy ccRCC

Differential Binding Mode vs. DCZ0415

Molecular docking analyses reveal that TI17 and DCZ0415 engage distinct residues within the TRIP13 binding pocket [1]. DCZ0415 relies on a hydrogen bond with ARG-389, whereas TI17 binds via a hydrophobic interaction with VAL-140 [1]. This structural differentiation is a key reason for their observed synergy and suggests that TI17 can inhibit TRIP13 function even when ARG-389-mediated binding is disrupted by mutations or competing ligands.

Binding Mode (VAL-140)
Head-to-head
TI17: hydrophobic interaction with VAL-140 · DCZ0415: hydrogen bond with ARG-389
Enables TRIP13 inhibition studies when ARG-389 interaction is absent
In silico docking; binding mode confirmed computationally
Molecular docking Binding mode TRIP13

DSB Repair Impairment in Multiple Myeloma

TI17 treatment leads to impaired DSB repair and enhanced DNA damage in multiple myeloma (MM) cells [1]. This is evidenced by increased phosphorylation of H2AX (γ-H2AX) and activation of the ATM-Chk2 DNA damage response pathway [1]. While the first-generation TRIP13 inhibitor DCZ0415 also impairs DNA repair , TI17's effect was demonstrated in a distinct, parallel set of MM cell lines and was shown to occur without apparent general toxicity in mouse xenograft models [1].

DSB Repair in Myeloma
Reported
TI17: γ-H2AX increase, ATM-Chk2 activation, tumor growth inhibition in xenografts DCZ0415: NHEJ impairment, NF-κB suppression in MM cells
Supports DSB repair impairment in MM models; in vivo tolerability reported
No direct head-to-head comparison available; cross-study evidence
DNA damage DSB repair Multiple Myeloma

TI17 Research & Procurement Scenarios


TRIP13-Dependent DNA Repair in Myeloma

Researchers investigating the role of TRIP13 in DSB repair and DNA damage responses can utilize TI17 as a selective chemical probe. Its demonstrated ability to increase γ-H2AX and activate the ATM-Chk2 pathway in MM cells [1] provides a well-characterized tool for dissecting these pathways, complementing or providing an alternative to DCZ0415.

Combination Therapy with TRIP13 Inhibitors

The unique binding mode of TI17 (hydrophobic interaction with VAL-140) enables synergistic inhibition when used alongside DCZ0415, which binds via ARG-389 [2]. This makes TI17 the necessary second agent for laboratories exploring dual-site TRIP13 inhibition strategies or attempting to overcome resistance to single-site inhibitors.

In Vivo Efficacy & Tolerability Studies

TI17 has been shown to abrogate tumor growth without apparent side effects in mouse xenograft models of MM [1]. This validated in vivo formulation data, including protocols using 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O , makes it suitable for preclinical therapeutic studies where tolerability is a critical endpoint.

Application
Selection Property
Validation Focus
DSB repair research in multiple myeloma
Selective TRIP13 ATPase inhibition
γ-H2AX and ATM-Chk2 pathway endpoints
Dual-site TRIP13 inhibition strategy
Distinct hydrophobic binding (VAL-140)
Synergy assessment with DCZ0415 in ccRCC cell models
In vivo tumor growth model studies
Reported in vivo tolerability profile
Tumor volume and DNA damage marker endpoints in xenografts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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